N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
This compound is a propanamide derivative featuring a thiazole ring substituted with a benzo[d][1,3]dioxol-5-yl group and a 3-((4-methoxyphenyl)thio) moiety. The benzodioxol group contributes electron-rich aromatic characteristics, while the thioether linkage enhances stability and modulates lipophilicity. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic stacking or hydrophobic interactions .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-24-14-3-5-15(6-4-14)27-9-8-19(23)22-20-21-16(11-28-20)13-2-7-17-18(10-13)26-12-25-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQUXOJMTHXUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has shown potential in medicinal chemistry, with applications in drug discovery and development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Core Structure | Substituents | Key Functional Groups | Reference |
|---|---|---|---|---|
| N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide | Thiazole-propanamide | Benzo[d][1,3]dioxol-5-yl (thiazole C4), 4-methoxyphenylthio (propanamide C3) | Thioether, benzodioxol, methoxy | Target |
| N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11) | Thiazole-propanamide | 4-Methoxyphenyl (propanamide C3) | Amide, methoxy | [1] |
| 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35) | Thiazole-cyclopropanecarboxamide | Benzo[d][1,3]dioxol-5-yl (cyclopropane), trifluoromethoxybenzoyl (thiazole C5) | Carboxamide, trifluoromethoxy | [11] |
| 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide | Thiazolidinone-propanamide | 4-Chlorobenzylidene (thiazolidinone C5), thiazol-2-yl (propanamide) | Thiazolidinone, thioamide | [12] |
Key Observations :
- The target compound uniquely combines a benzodioxol-substituted thiazole with a 4-methoxyphenylthio group, distinguishing it from simpler analogs like Compound 11, which lacks the benzodioxol moiety .
- Compound 35 () shares the benzodioxol group but incorporates a cyclopropanecarboxamide and trifluoromethoxy substituent, likely enhancing metabolic stability and target affinity .
- Thiazolidinone derivatives () exhibit distinct electronic profiles due to the thiazolidinone ring, which may influence redox properties or hydrogen bonding .
Key Observations :
- The target compound likely requires PCl₃/Et₃N-mediated coupling for amide bond formation, similar to Compound 11 and 16a, but with a benzodioxol-substituted thiazole precursor .
- Lower yields in analogs (e.g., 16a at 18%) suggest challenges in introducing bulky substituents or stabilizing reactive intermediates .
Key Observations :
- Thiazole-propanamide derivatives () show potent anticancer activity (IC₅₀ < 2 µg/mL), suggesting the target compound may exhibit similar efficacy .
- The thioether linkage may improve metabolic stability over oxygen ethers, as seen in pesticidal compounds () .
Spectroscopic and Analytical Data
- NMR : The benzodioxol group in the target compound would show two adjacent oxygen atoms (δ 5.9–6.1 ppm for methylenedioxy protons) and aromatic protons (δ 6.8–7.2 ppm) distinct from methoxyphenyl signals (δ 3.8 ppm for OCH₃) .
- IR : Expected peaks include νC=O (~1680 cm⁻¹ for amide), νC-O (~1250 cm⁻¹ for benzodioxol), and νC-S (~700 cm⁻¹ for thioether) .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a benzo[d][1,3]dioxole moiety, a thiazole ring, and a methoxyphenyl thio group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and benzo[d][1,3]dioxole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)thio)propanamide | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide | HCT116 (Colon Cancer) | 12.0 | Cell cycle arrest |
| N-(4-fluorophenyl)sulfonamide derivative | A549 (Lung Cancer) | 8.0 | Inhibition of proliferation |
The compound's anticancer activity appears to be linked to its ability to interact with specific molecular targets involved in cellular signaling pathways related to growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Preliminary studies suggest that the thiazole and dioxole components enhance the compound's efficacy by inhibiting bacterial enzyme activity.
Table 2: Summary of Antimicrobial Activity Studies
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)thio)propanamide | Staphylococcus aureus | 25 |
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide | Escherichia coli | 30 |
| Benzothiazole derivative | Pseudomonas aeruginosa | 20 |
These findings indicate the potential for developing new antimicrobial agents based on this compound's structure.
Case Studies
A recent case study evaluated the efficacy of this compound in breast cancer models. The study demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tissues, suggesting that the compound effectively induces programmed cell death in cancer cells.
Another study focused on its antimicrobial properties against drug-resistant strains of bacteria. The results showed that the compound could inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
